molecular formula C10H11IO3 B1416887 Ethyl 2-(3-iodophenoxy)acetate CAS No. 90888-04-3

Ethyl 2-(3-iodophenoxy)acetate

Cat. No.: B1416887
CAS No.: 90888-04-3
M. Wt: 306.1 g/mol
InChI Key: HEOIVYCQWPDJOI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodophenoxy)acetate: is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol . It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an iodine atom at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-iodophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-iodophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(3-iodophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenoxy)acetate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to various biological molecules. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Ethyl 2-(3-iodophenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-iodophenoxy)acetate: Similar structure but with the iodine atom at the fourth position.

    Ethyl 2-(3-bromophenoxy)acetate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-(3-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom at the third position in this compound imparts unique reactivity and binding properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more effective in halogen bonding interactions, which can influence the compound’s behavior in chemical and biological systems .

Properties

IUPAC Name

ethyl 2-(3-iodophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOIVYCQWPDJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655393
Record name Ethyl (3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-04-3
Record name Ethyl (3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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